N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Catalog No.
S16159960
CAS No.
M.F
C11H11IN4O
M. Wt
342.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanam...

Product Name

N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

IUPAC Name

N-(4-iodophenyl)-3-(1,2,4-triazol-1-yl)propanamide

Molecular Formula

C11H11IN4O

Molecular Weight

342.14 g/mol

InChI

InChI=1S/C11H11IN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17)

InChI Key

HNKYTZFAYCJLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)I

N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound characterized by its unique structure, which includes a propanamide backbone linked to a 1H-1,2,4-triazole moiety and an iodophenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antifungal and anticancer agents. The presence of the iodine atom enhances the compound's biological activity and may improve its pharmacokinetic properties.

The chemical reactivity of N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is largely influenced by the functional groups present in its structure. The amide linkage can participate in hydrolysis reactions, while the triazole ring can engage in various reactions such as nucleophilic substitutions or cycloadditions. These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that compounds containing triazole moieties exhibit significant biological activities. N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has shown promise as an antifungal agent, particularly against species like Candida albicans and Aspergillus fumigatus . Additionally, triazole derivatives are known for their anticancer properties, with studies suggesting that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The synthesis of N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves several key steps:

  • Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), where an azide reacts with an alkyne to form the triazole.
  • Amidation: The resulting triazole is then reacted with a suitable acid chloride or anhydride to form the amide bond with the propanamide structure.
  • Iodination: The introduction of the iodophenyl group may be accomplished through electrophilic aromatic substitution or direct iodination of a phenolic precursor.

These methods allow for the efficient synthesis of the target compound while enabling modifications to optimize its biological activity .

N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several potential applications:

  • Antifungal Agents: Its efficacy against fungal pathogens makes it a candidate for developing new antifungal therapies.
  • Anticancer Research: Its ability to inhibit cancer cell proliferation positions it as a valuable compound in cancer research and drug development.
  • Pharmaceutical Development: The compound can serve as a lead structure for designing new drugs targeting various diseases due to its unique chemical properties.

Interaction studies are crucial for understanding how N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors associated with disease pathways.
  • Mechanistic Studies: Investigating the biochemical pathways affected by this compound to elucidate its mode of action.

Such studies contribute to optimizing the compound for therapeutic use and understanding potential side effects.

N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide shares structural similarities with several other compounds that also contain triazole rings or amide functionalities. Below is a comparison highlighting its uniqueness:

Compound NameStructureBiological ActivityUnique Features
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamideContains fluorine instead of iodineAntifungalFluorine may alter electronic properties
5-Amino-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneSimilar triazole coreAntimicrobialContains thione group
(S)-3-(4-Iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamideDifferent functional groupAnticancerTetrahydrofuran ring adds complexity

The presence of iodine in N-(4-iodophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide enhances its lipophilicity and potential bioactivity compared to similar compounds lacking this halogen .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

341.99776 g/mol

Monoisotopic Mass

341.99776 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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